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Compound of Interest

Compound Name: 6-Chloro-4-(cyclopropylamino)nicotinaldehyde

Cat. No.: B8012579

Get Quote

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Objective: To provide a highly regioselective, scalable

protocol for the synthesis of 6-Chloro-4-(cyclopropylamino)nicotinaldehyde from 6-chloronicotinaldehyde.

Introduction & Strategic Rationale
The compound 6-Chloro-4-(cyclopropylamino)nicotinaldehyde (CAS 1588424-68-3)[1] is a highly valuable bifunctional building block. Its unique tr

an aldehyde, a secondary amine, and a reactive aryl chloride—makes it an indispensable precursor for synthesizing complex polycyclic heterocycles,

(tyrosine kinase) inhibitors [2].

Traditional methods for synthesizing 4-amino-6-chloronicotinaldehyde derivatives often rely on the multi-step functionalization of 4,6-dichloronicotinate

conditions and yielding mixed regiomers [4]. Direct nucleophilic aromatic substitution (S_NAr) of 6-chloronicotinaldehyde with cyclopropylamine is unf

position lacks a leaving group.

To overcome this, we designed a four-step synthetic route utilizing Directed Ortho-Lithiation (DoM) [3] and Buchwald-Hartwig Cross-Coupling.

The Causality Behind the Chemistry (Expertise & Experience)
Acetal Protection: The C3-aldehyde must be masked as a 1,3-dioxolane. This prevents nucleophilic attack by the lithium base and serves as a pow

Regiocontrol via DoM: The acetal oxygen atoms coordinate with the lithium cation of LDA, directing deprotonation exclusively to the C4 position. Su

bromine source yields a 4-bromo intermediate.

Chemoselective Amination: Why not thermal S_NAr? While the C4 position is activated, thermal S_NAr risks competitive attack at the C6-chloride. 

catalyzed Buchwald-Hartwig amination, we exploit the bond dissociation energy difference between C-Br (~68 kcal/mol) and C-Cl (~81 kcal/mol). P

oxidative addition exclusively at the C4-Br bond, ensuring 100% regioselectivity.
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6-Chloronicotinaldehyde
(Starting Material)

Step 1: Acetal Protection
Ethylene glycol, p-TsOH, PhMe, Reflux

2-(6-chloropyridin-3-yl)-1,3-dioxolane
(Acetal Intermediate)

Step 2: Directed Ortho-Lithiation (DoM)
LDA, THF, -78°C, then CBr2FCBr2F

2-(4-bromo-6-chloropyridin-3-yl)-1,3-dioxolane
(Regioselective Bromo Intermediate)

Step 3: Buchwald-Hartwig Amination
Cyclopropylamine, Pd2(dba)3, Xantphos

2-(6-chloro-4-(cyclopropylamino)pyridin-3-yl)-1,3-dioxolane
(Protected Product)

Step 4: Acidic Deprotection
2M HCl, THF/H2O, RT

6-Chloro-4-(cyclopropylamino)nicotinaldehyde
(Target Product: CAS 1588424-68-3)

Click to download full resolution via product page

Figure 1: Four-step synthetic workflow for 6-Chloro-4-(cyclopropylamino)nicotinaldehyde.

Step-by-Step Experimental Protocols
Self-Validation Note: Each step includes a specific analytical marker (e.g., NMR shift) to confirm success before proceeding to the next stage, preven

reactions.

Step 1: Synthesis of 2-(6-chloropyridin-3-yl)-1,3-dioxolane
Setup: In a 500 mL round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve 6-chloronicotinaldehyde (14.1 g, 100 mmol) in anh
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Reaction: Add ethylene glycol (18.6 g, 300 mmol) and p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol). Reflux the mixture at 110 °C for 12 ho

water.

Workup: Cool to room temperature (RT). Wash the organic layer with saturated aqueous NaHCO₃ (2 × 100 mL) and brine (100 mL). Dry over anhy

concentrate under reduced pressure.

Validation: ¹H NMR (CDCl₃) should show the disappearance of the aldehyde proton (~10.0 ppm) and the appearance of the acetal methine singlet 

Step 2: Regioselective Lithiation & Bromination
Preparation: Purge a dry 500 mL Schlenk flask with argon. Add anhydrous THF (150 mL) and diisopropylamine (16.8 mL, 120 mmol). Cool to -78 °C

hexanes, 48 mL, 120 mmol) dropwise. Stir for 30 minutes to form LDA.

Lithiation: Dissolve the acetal from Step 1 (18.5 g, 100 mmol) in THF (50 mL) and add dropwise to the LDA solution at -78 °C. Stir for 1 hour to ens

deprotonation.

Quenching: Add 1,2-dibromo-1,1,2,2-tetrafluoroethane (31.2 g, 120 mmol) dropwise. Maintain at -78 °C for 2 hours, then slowly warm to RT.

Workup: Quench with saturated aqueous NH₄Cl (100 mL). Extract with EtOAc (3 × 100 mL). Dry, concentrate, and purify via silica gel chromatogra

yield 2-(4-bromo-6-chloropyridin-3-yl)-1,3-dioxolane.

Step 3: Buchwald-Hartwig Amination
Setup: In a pressure tube, combine the bromo-acetal from Step 2 (13.2 g, 50 mmol), cyclopropylamine (4.3 g, 75 mmol), and Cs₂CO₃ (32.6 g, 100 

dioxane (100 mL).

Catalyst Addition: Degas the mixture by sparging with argon for 15 minutes. Add Pd₂(dba)₃ (0.91 g, 1.0 mmol) and Xantphos (1.15 g, 2.0 mmol).

Reaction: Seal the tube and heat at 90 °C for 8 hours.

Workup: Cool to RT, dilute with EtOAc (100 mL), and filter through a pad of Celite. Concentrate the filtrate and purify via chromatography (Hexanes

Validation: The C-Br bond is selectively aminated. ¹H NMR will show a new cyclopropyl multiplet at ~2.5 ppm and an amine N-H broad singlet.

Step 4: Acidic Deprotection
Reaction: Dissolve the aminated acetal (12.0 g, 50 mmol) in THF (100 mL). Add 2M aqueous HCl (50 mL) and stir at RT for 4 hours.

Workup: Carefully neutralize the mixture with solid NaHCO₃ until pH 7-8 is reached. Extract with Dichloromethane (3 × 75 mL).

Isolation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Triturate the resulting solid with cold diethyl ether to afford pure 6-C
(cyclopropylamino)nicotinaldehyde.

Quantitative Data Summary
Step Transformation Key Reagents & Catalyst Conditions Yield

Key An
(¹H NM

1 Aldehyde → Acetal Ethylene glycol, p-TsOH 12 h, 110 °C 95%
Acetal C

ppm

2 C4-H → C4-Br LDA, CBr₂FCBr₂F 3 h, -78 °C to RT 72% Loss of 

3 C4-Br → C4-Amine
Cyclopropylamine,

Pd₂(dba)₃
8 h, 90 °C 81%

Cyclopr

~2.5 pp

4 Acetal → Aldehyde 2M HCl, THF/H₂O 4 h, 25 °C 91%
Aldehyd

~9.8 pp
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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